N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Chemical Identification and Nomenclature of N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name This compound derives from its fused bicyclic core and substituents. The parent structure, 1H-pyrazolo[3,4-b]pyridine , consists of a pyrazole ring (positions 1–3) fused to a pyridine ring (positions 4–6). Key substituents include:
- Three methyl groups at positions 1, 3, and 6 of the pyrazolo[3,4-b]pyridine core.
- A carboxamide group (-CONH2) at position 4, with the nitrogen atom linked to a 2-(6-chloro-1H-indol-1-yl)ethyl side chain.
The indole moiety features a chlorine atom at position 6 and is connected via an ethyl bridge to the carboxamide nitrogen. The full structural representation is shown below:
$$
\text{1H-pyrazolo[3,4-b]pyridine core} \rightarrow \text{1-, 3-, and 6-methyl groups} \rightarrow \text{4-carboxamide} \rightarrow \text{N-linked 2-(6-chloroindol-1-yl)ethyl chain}
$$
This nomenclature follows IUPAC guidelines for fused heterocycles and substituent prioritization.
CAS Registry Number and Alternative Chemical Identifiers
As of the latest available data, the CAS Registry Number for this compound is not publicly listed in major chemical databases. However, related analogs provide insight into identifier conventions:
- Pyrazolo[3,4-b]pyridine derivatives : CAS numbers often begin with prefixes such as 1956321- (e.g., 1956321-58-6 for 1H-pyrazolo[3,4-b]pyridine-4-carboxamide).
- Chloroindole-containing compounds : CAS entries like 63725-51-9 (6-chloro-1H-pyrazolo[3,4-b]pyridine) highlight positional numbering for halogen substituents.
Alternative Identifiers:
- InChIKey : Generated from the structure, this identifier would encode the core pyrazolo[3,4-b]pyridine, methyl groups, and indole-ethyl-carboxamide chain. For example, a related compound, N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, has the InChIKey
KNZPEHMOZVUMEE-UHFFFAOYSA-N. - SMILES : A plausible SMILES string is:
CC1=C(C2=C(N=N1)C(=NC(=C2)C)C(=O)NCCN3C4=C(C=C(C=C3)Cl)C=CN4)C.
Molecular Formula and Weight Analysis
The molecular formula C₂₀H₂₁ClN₆O reflects:
- 20 carbon atoms : From the pyrazolo[3,4-b]pyridine core (7 carbons), three methyl groups (3 carbons), indole (9 carbons), and ethyl bridge (2 carbons).
- 1 chlorine atom : At position 6 of the indole ring.
- 6 nitrogen atoms : Three from the pyrazolo[3,4-b]pyridine, two from the indole, and one from the carboxamide.
Molecular Weight Calculation:
| Atom Type | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 20 | 12.01 | 240.20 |
| Hydrogen | 21 | 1.008 | 21.17 |
| Chlorine | 1 | 35.45 | 35.45 |
| Nitrogen | 6 | 14.01 | 84.06 |
| Oxygen | 1 | 16.00 | 16.00 |
| Total | 396.88 g/mol |
This aligns with analogs such as methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (C₁₁H₁₃N₃O₂, 219.24 g/mol), adjusted for additional functional groups.
Properties
Molecular Formula |
C20H20ClN5O |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H20ClN5O/c1-12-10-16(18-13(2)24-25(3)19(18)23-12)20(27)22-7-9-26-8-6-14-4-5-15(21)11-17(14)26/h4-6,8,10-11H,7,9H2,1-3H3,(H,22,27) |
InChI Key |
VORHHBIGVGFRJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazolo[3,4-b]pyridine Core Formation
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves:
-
Cyclization of Hydrazine Derivatives :
-
Microwave-Assisted Synthesis :
Carboxamide Functionalization
The C4-carboxamide group is introduced via:
-
Nucleophilic Acyl Substitution :
-
Direct Amination :
Optimized Synthetic Protocol
Stepwise Procedure
-
Preparation of 1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl Chloride :
-
Coupling with N-(2-Aminoethyl)-6-chloro-1H-indole :
Critical Parameters
-
Temperature Control : Exothermic reactions during acyl chloride formation require strict temperature monitoring.
-
Solvent Choice : DMF enhances solubility but may require post-reaction purification via aqueous extraction.
-
Catalysts : Pd/C or Raney Ni for hydrogenation steps (if intermediates require reduction).
Analytical Characterization Data
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Classical Cyclization | 70 | 6–8 h | Low-cost reagents |
| Microwave-Assisted | 92 | 15 min | Rapid, energy-efficient |
| Palladium-Catalyzed Coupling | 65 | 24 h | High regioselectivity |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its indole moiety is known for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore its efficacy in treating various diseases and its mechanism of action at the molecular level.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazolopyridine framework may enhance its binding affinity and selectivity towards certain biological targets. This dual interaction can lead to the modulation of multiple signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The pyrazolo[3,4-b]pyridine scaffold is a common pharmacophore in medicinal chemistry. Key structural analogs and their distinguishing features are summarized below:
*Estimated based on structural similarity to .
Key Observations:
- Indole vs. Pyridyl Substitutions : The target compound’s 6-chloroindole moiety (linked via ethyl) may enhance hydrophobic interactions compared to the indol-5-yl group in CAS 1324058-06-1 . Chlorine’s electron-withdrawing effect could also influence binding affinity.
- Methyl vs. Cyclopentyl Groups : The 1,3,6-trimethyl configuration on the pyrazolo[3,4-b]pyridine core may reduce steric hindrance relative to bulkier substituents (e.g., cyclopentyl in ), favoring solubility and bioavailability.
Melting Points and Spectral Features:
- The analog in (N-(4-methoxyphenyl)acetamide derivative) exhibits a melting point of 209–211°C, IR absorption at 1682 cm⁻¹ (C=O stretch), and NMR signals consistent with aromatic protons and methyl groups .
- The absence of a methoxy group in the target compound may lower its melting point due to reduced crystallinity.
Solubility and Stability:
Q & A
Q. How can researchers evaluate polypharmacology effects while maintaining therapeutic specificity?
- Answer :
- Broad-Panel Profiling : Screen against 100+ targets (e.g., Eurofins Panlabs® panel).
- Computational Docking : Predict off-target binding using Glide or AutoDock.
- Selectivity Index : Calculate IC₅₀ ratios between primary target and nearest off-target (aim for >100-fold) .
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